Propanamide, N-(4-bromophenyl)-2-oxo-
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Overview
Description
Propanamide, N-(4-bromophenyl)-2-oxo- is an organic compound belonging to the amide class It is characterized by the presence of a bromophenyl group attached to the nitrogen atom of the amide, and an oxo group at the second position of the propanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Propanamide, N-(4-bromophenyl)-2-oxo- can be synthesized through several methods. One common approach involves the condensation reaction between 4-bromoaniline and propanoic acid, followed by oxidation to introduce the oxo group. Another method includes the dehydration of ammonium propionate in the presence of a brominating agent to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of Propanamide, N-(4-bromophenyl)-2-oxo- often involves large-scale reactions using automated systems to ensure consistency and purity. The process typically includes the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Propanamide, N-(4-bromophenyl)-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Propanamide, N-(4-bromophenyl)-2-oxo- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Propanamide, N-(4-bromophenyl)-2-oxo- exerts its effects involves interactions with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, while the oxo group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Propanamide: Lacks the bromophenyl and oxo groups, resulting in different chemical properties.
N-(4-bromophenyl)propanamide: Similar but lacks the oxo group.
2-oxo-propanamide: Similar but lacks the bromophenyl group.
Uniqueness
Propanamide, N-(4-bromophenyl)-2-oxo- is unique due to the presence of both the bromophenyl and oxo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications .
Properties
CAS No. |
52181-19-8 |
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Molecular Formula |
C9H8BrNO2 |
Molecular Weight |
242.07 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-oxopropanamide |
InChI |
InChI=1S/C9H8BrNO2/c1-6(12)9(13)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13) |
InChI Key |
SDNGDXDXVLZBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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